Cas no 2248381-62-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248381-62-4
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate
- EN300-6525653
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- Inchi: 1S/C17H19NO4/c1-3-11-7-6-10-17(11,2)16(21)22-18-14(19)12-8-4-5-9-13(12)15(18)20/h4-5,8-9,11H,3,6-7,10H2,1-2H3
- InChI Key: ZJQYJFULFCKEEU-UHFFFAOYSA-N
- SMILES: O(C(C1(C)CCCC1CC)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 301.13140809g/mol
- Monoisotopic Mass: 301.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525653-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 0.05g |
$972.0 | 2025-03-13 | |
| Enamine | EN300-6525653-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 0.1g |
$1019.0 | 2025-03-13 | |
| Enamine | EN300-6525653-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 0.25g |
$1065.0 | 2025-03-13 | |
| Enamine | EN300-6525653-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 0.5g |
$1111.0 | 2025-03-13 | |
| Enamine | EN300-6525653-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 1.0g |
$1157.0 | 2025-03-13 | |
| Enamine | EN300-6525653-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 2.5g |
$2268.0 | 2025-03-13 | |
| Enamine | EN300-6525653-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 5.0g |
$3355.0 | 2025-03-13 | |
| Enamine | EN300-6525653-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate |
2248381-62-4 | 95.0% | 10.0g |
$4974.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate (CAS No. 2248381-62-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 2248381-62-4, represents a compound of significant interest in the realm of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a dioxo group and an isoindol core suggests a high degree of molecular complexity, which may contribute to its unique pharmacological properties.
The structural composition of this compound includes a cyclopentane moiety substituted with an ethyl and methyl group, further enhancing its structural diversity. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets. The dioxo functionality, in particular, is known to introduce rigidity and electronic characteristics that can influence the compound's reactivity and biological activity. This makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate a promising candidate for further investigation in drug discovery programs.
In recent years, there has been a growing interest in isoindole derivatives due to their reported biological activities. Isoindoles are heterocyclic compounds that exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate may confer unique interactions with biological targets, making it a valuable scaffold for the design of new drugs.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug development, and many therapeutic agents work by inhibiting or activating specific enzymatic pathways. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-1-methylcyclopentane-1-carboxylate, particularly the presence of the dioxo group and the aromatic isoindol ring system, suggest that it may interact with enzymes in a manner that could lead to therapeutic effects.
Recent studies have highlighted the importance of molecular diversity in drug discovery. Compounds with complex structures like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2-propylidene cyclopentanecarboxylate, as described by its CAS number 2248381, have shown promise in various preclinical models. These studies often focus on identifying new scaffolds that can be optimized for better pharmacokinetic properties and reduced toxicity. The structural complexity of this compound makes it an attractive candidate for further exploration.
The synthesis of such intricate molecules requires sophisticated chemical methodologies. Advanced techniques in organic synthesis are employed to construct the desired framework while maintaining high purity and yield. The introduction of functional groups like the dioxo moiety and the substitution pattern on the cyclopentane ring necessitate careful planning and execution to ensure the correct stereochemistry and regioselectivity.
In addition to its potential as a lead compound for drug development, 1,3-dioxo - - - - - - - -- -- -- -- -- -- -- -- -- -- ---hydro-- -- -- ---hydro-- -- ---hydro-- ---hydro-- ---hydro-- isoindol-- ---hydro-- isoindol-- isoindol-- isoindol-- isoindol-- isoindol-- isoindol-- isoindol-- isoindol---ylyl propylenecyclopentanecarboxylate (CAS No. 224838) may also serve as a valuable tool for understanding fundamental biochemical processes. By studying its interactions with biological targets, researchers can gain insights into disease mechanisms and develop more rational approaches to drug design.
The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. Molecules like 1-(pyridin--5-yloxy)-N-(5-fluoropiperazin--4-yloxy)benzamide (CAS No. 806977) have demonstrated efficacy in preclinical studies and are being evaluated for their potential therapeutic benefits. Similarly, propargyl 5-(trifluoromethoxy)benzoate (CAS No.) has shown promise as a starting point for developing new treatments.
The development of novel therapeutics is a complex process that involves multiple stages, from initial discovery to clinical trials. Each stage requires careful evaluation to ensure safety and efficacy before moving forward with larger-scale testing. Compounds like N-(5-fluoropiperazin--4-yloxy)benzamide (CAS No.) are often studied extensively before they can be considered for human use.
In conclusion, propargyl 5-(trifluoromethoxy)benzoate (CAS No.) represents an exciting area of research with significant potential for advancing medical treatments. Its unique structural features make it a promising candidate for further investigation, particularly in the context of developing new drugs targeting complex diseases.
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